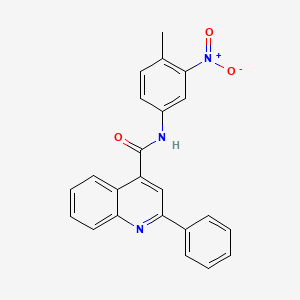
N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline backbone, which is known for its biological activity, and a carboxamide group, which enhances its chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetanilide to produce 4-methyl-3-nitroacetanilide. This intermediate is then subjected to a Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzophenone with the nitroacetanilide under acidic conditions to form the quinoline ring. The final step involves the acylation of the quinoline derivative with benzoyl chloride to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of reaction control, yield, and scalability. These systems allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to higher yields and purities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline backbone.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar structure but lacks the quinoline ring, making it less versatile in biological applications.
4-Methyl-3-nitrophenyl isocyanate: Contains a nitro group and an isocyanate group, used in polymer synthesis but lacks the biological activity of the quinoline derivative.
Uniqueness
N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline backbone and a carboxamide group, which confer both chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C23H17N3O3 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-(4-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c1-15-11-12-17(13-22(15)26(28)29)24-23(27)19-14-21(16-7-3-2-4-8-16)25-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,24,27) |
Clé InChI |
PIYNZQJYBNVPMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



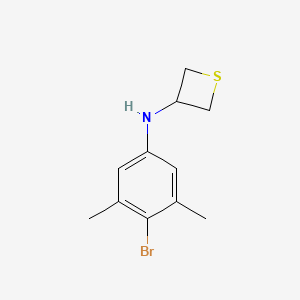
![2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12990633.png)
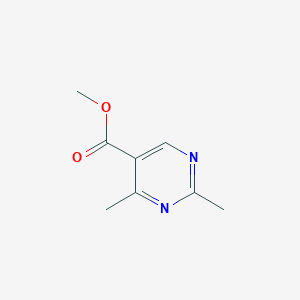
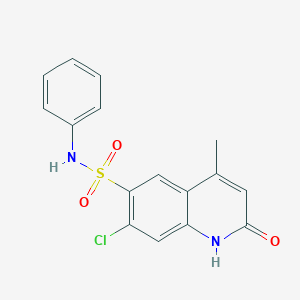

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)
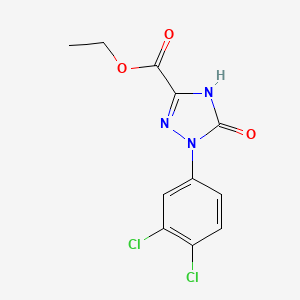
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)

![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
![N-Ethyl-N-methyldibenzo[b,d]furan-4-amine](/img/structure/B12990677.png)

![Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12990686.png)
